Product packaging for Lurasidone D8 Hydrochloride(Cat. No.:)

Lurasidone D8 Hydrochloride

Cat. No.: B1574227
M. Wt: 537.19
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope-Labeled Analogs in Pharmacological and Analytical Research

Stable isotope-labeled analogs, such as those containing deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are indispensable in modern pharmacological and analytical research. musechem.comlgcstandards.com Their primary role is as internal standards in quantitative analysis, especially in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC/MS). cerilliant.comnih.govsigmaaldrich.com

The key advantages of using stable isotope-labeled internal standards include:

Enhanced Accuracy and Precision: These standards are chemically almost identical to the analyte (the substance being measured) but have a different mass due to the presence of heavier isotopes. musechem.comscioninstruments.com This allows them to be distinguished by a mass spectrometer. By adding a known quantity of the labeled standard to a sample, researchers can correct for variations that may occur during sample preparation, extraction, and analysis, leading to more accurate and reliable quantification of the analyte. scioninstruments.comclearsynth.com

Correction for Matrix Effects: Biological samples like plasma and urine are complex matrices that can interfere with the ionization of the analyte in a mass spectrometer, a phenomenon known as the matrix effect. musechem.comscioninstruments.com Since the stable isotope-labeled standard co-elutes with the analyte and experiences the same matrix effects, it serves as a reliable reference to compensate for these interferences. lgcstandards.com

Improved Method Validation and Quality Control: Stable isotope standards are crucial for validating the robustness, reproducibility, and accuracy of analytical methods. musechem.com They act as benchmarks to ensure consistent and reliable data across different experiments and laboratories. musechem.com

Overview of Lurasidone (B1662784) as a Research Compound and the Rationale for Deuteration

Lurasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar depression. nih.govwikipedia.org It primarily acts as an antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A and 5-HT7 receptors, and as a partial agonist at the 5-HT1A receptor. nih.govnih.gov The metabolism of lurasidone is mainly carried out by the cytochrome P450 enzyme CYP3A4. nih.govdrugbank.com

The process of deuteration involves the selective replacement of hydrogen atoms with deuterium atoms in a molecule. In the case of Lurasidone D8 Hydrochloride, eight hydrogen atoms have been replaced by deuterium. This substitution creates a molecule that is chemically very similar to lurasidone but with a higher molecular weight.

The rationale for deuterating lurasidone for research purposes is primarily to create a superior internal standard for bioanalytical assays. cerilliant.comsigmaaldrich.com When quantifying lurasidone and its metabolites in biological fluids, this compound is added to the sample. Because it behaves almost identically to lurasidone during extraction and chromatographic separation but is distinguishable by its mass, it allows for highly accurate measurement of the parent drug's concentration. nih.govscispace.com

Another significant aspect of deuteration is its effect on the metabolic stability of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. isowater.com This "kinetic isotope effect" can slow down the rate of metabolic processes that involve the cleavage of these bonds. researchgate.net While this compound is primarily used as an analytical standard, the principle of deuteration is also explored to develop new chemical entities with improved pharmacokinetic profiles, such as reduced clearance and longer half-life. researchgate.netnih.gov

Academic Research Context of this compound Utility

In the academic research setting, this compound is predominantly used as an internal standard in studies investigating the pharmacokinetics of lurasidone. cerilliant.comsigmaaldrich.com Pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body.

For instance, validated bioanalytical methods using liquid chromatography with tandem mass spectrometric detection (LC-MS/MS) have been developed to measure lurasidone and its active metabolite, ID-14283, in human plasma. wikipedia.orgfda.gov In these methods, this compound is the ideal internal standard. Its use ensures the accuracy of the data, which is critical for determining key pharmacokinetic parameters like peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and the area under the concentration-time curve (AUC). sci-hub.se

The precision afforded by using a deuterated internal standard is vital for studies that examine:

The dose-proportionality of lurasidone. nih.gov

The effect of food on its bioavailability. drugbank.com

Drug-drug interactions, particularly with inhibitors or inducers of the CYP3A4 enzyme. nih.goveuropa.eu

The development and use of such robust analytical methods, underpinned by high-quality stable isotope-labeled standards like this compound, are fundamental to advancing our understanding of the clinical pharmacology of lurasidone.

Data Tables

Table 1: Key Properties of Lurasidone and its Deuterated Analog

PropertyLurasidoneThis compound
Primary Use Atypical antipsychotic medication nih.govwikipedia.orgInternal standard for analytical testing cerilliant.comsigmaaldrich.com
Molecular Formula C₂₈H₃₆N₄O₂S wikipedia.orgC₂₈H₂₈D₈N₄O₂S·HCl
Metabolism Primarily by CYP3A4 enzyme nih.govdrugbank.comExhibits similar metabolic pathways but potentially at a slower rate due to the kinetic isotope effect isowater.com
Receptor Binding Profile Antagonist at D2, 5-HT2A, 5-HT7 receptors; partial agonist at 5-HT1A receptor nih.govnih.govAssumed to have an identical receptor binding profile to Lurasidone

Table 2: Applications of Stable Isotope-Labeled Standards in Research

Application AreaSpecific Use of Stable Isotope-Labeled StandardReference
Pharmacokinetics Accurate quantification of drug and metabolite concentrations in biological fluids to determine ADME properties. nih.gov
Bioanalytical Method Validation Serves as a benchmark to assess accuracy, precision, and robustness of analytical methods. musechem.com
Clinical Toxicology Used in forensic testing and clinical toxicology to accurately measure drug levels. cerilliant.com
Metabolite Identification Helps in the identification and quantification of drug metabolites. clearsynth.com

Properties

Molecular Formula

C28H29D8ClN4O2S

Molecular Weight

537.19

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Lurasidone D8 Hydrochloride

Chemical Synthesis Pathways for Lurasidone (B1662784) Precursors

The synthesis of Lurasidone, and by extension its deuterated analogs, is a multi-step process involving the assembly of key precursor molecules. One prevalent synthetic route commences with the reaction of (1R, 2R)-bis(methanesulfonyloxymethyl)cyclohexane and 1-(1,2-benzisothiazol-3-yl)piperazine. This reaction forms a spirocyclic intermediate, which is subsequently reacted with bicyclo[2.2.1]heptane-2-exo-3-exo-dicarboximide to yield the final Lurasidone structure. bohrium.com

An alternative and often higher-yielding pathway involves the condensation of two key intermediates: (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] Methanesulfonate and (3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3(2H)-dione. thieme-connect.com This method is noted for producing Lurasidone with high purity. thieme-connect.com

The synthesis of these precursors themselves involves several steps. For instance, 1-(1,2-benzisothiazol-3-yl)piperazine is typically prepared from 3-chloro-1,2-benzisothiazole, which in turn is synthesized from 1,2-benzisothiazole-3(2H)-one. bohrium.com The bicyclo[2.2.1]heptane-2-exo-3-exo-dicarboximide is synthesized from the corresponding anhydride (B1165640) by reaction with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297). thieme-connect.com

Deuteration Techniques for Lurasidone D8 Hydrochloride Synthesis

The synthesis of this compound, where the eight deuterium (B1214612) atoms are located on the piperazine (B1678402) ring, necessitates the use of a deuterated piperazine intermediate. The chemical name, (3aR,4S,7R,7aS)-2-(((1R,2R)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl-2,2,3,3,5,5,6,6-d8)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione hydrochloride, confirms this specific labeling pattern. clearsynth.com

Several methods can be employed for the synthesis of the required octadeuteriopiperazine intermediate:

Reduction of a Piperazine Precursor with a Deuterated Reducing Agent: One common strategy involves the reduction of a suitable piperazine precursor with a deuterium source. For example, the reduction of a bisoxazolidine (B8223872) derived from norephedrine (B3415761) using lithium aluminum deuteride (B1239839) (LiAlD4) can yield stereoselectively deuterated piperazines. thieme-connect.com

Electrocatalytic Reductive Deuteration: A scalable and general method for the reductive deuteration of heteroaromatics, such as pyrazine, using a nitrogen-doped electrode and heavy water (D2O) can produce perdeuterated saturated heterocycles like piperazine-d8. bohrium.com

Hydrogen-Deuterium Exchange Reactions: Existing piperazine can be deuterated through H-D exchange reactions. This can be achieved by exposing the molecule to D2O at high temperatures and pressures in the presence of a catalyst. ansto.gov.au

Synthesis from Deuterated Starting Materials: The synthesis can also commence from commercially available deuterated building blocks. For instance, tert-butyl 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate is a known intermediate that can be deprotected and then coupled with the other Lurasidone precursors. scispace.comcymitquimica.com

Once the deuterated piperazine intermediate, such as piperazine-d8 or a protected form like N-Boc-piperazine-d8, is synthesized, it can be incorporated into the main Lurasidone synthesis pathway in place of its non-deuterated counterpart.

Purification and Characterization of Deuterated Lurasidone Analogs

The purification and characterization of this compound are critical to ensure its chemical and isotopic purity, which is paramount for its use as an internal standard.

Purification Techniques: Following the synthesis, the crude this compound is purified using standard chromatographic techniques. High-performance liquid chromatography (HPLC) is a primary method for isolating the desired compound from unreacted starting materials, non-deuterated or partially deuterated analogs, and other impurities. gd3services.com Crystallization is another key purification step, often employed to obtain the final product in a solid, stable form with high purity. thieme-connect.com

Characterization Methods: A combination of spectroscopic and spectrometric techniques is used to confirm the structure and isotopic enrichment of this compound.

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight of the deuterated compound and confirming the level of deuterium incorporation. High-resolution mass spectrometry (HRMS), such as LC-QTOF-MS, can provide accurate mass measurements, allowing for the verification of the elemental composition and the number of deuterium atoms. nih.govscripps.edu The mass spectrum of this compound will show a molecular ion peak shifted by approximately 8 mass units compared to the unlabeled Lurasidone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is used to confirm the structure of the molecule and the positions of any remaining protons. The absence of signals from the piperazine ring protons in the 1H NMR spectrum is a strong indicator of successful deuteration at those positions. 2H (Deuterium) NMR spectroscopy can be used to directly observe the deuterium atoms and confirm their locations within the molecule. ansto.gov.au 13C NMR can also be used to confirm the carbon skeleton of the molecule.

High-Performance Liquid Chromatography (HPLC): HPLC is used not only for purification but also to assess the chemical purity of the final compound. By comparing the retention time with a non-deuterated standard, the identity of the compound can be further confirmed. scripps.educhemicalbook.com

The table below summarizes the key characterization techniques and the expected observations for this compound.

Technique Purpose Expected Observation for this compound
Mass Spectrometry (MS) Determine molecular weight and isotopic enrichmentMolecular ion peak shifted by +8 m/z units compared to Lurasidone.
1H NMR Spectroscopy Confirm structure and proton locationsAbsence of signals corresponding to the piperazine ring protons.
2H NMR Spectroscopy Directly observe deuterium atomsSignals corresponding to the deuterium atoms on the piperazine ring.
13C NMR Spectroscopy Confirm carbon skeletonSpectrum consistent with the Lurasidone structure.
HPLC Assess chemical purity and identityA single major peak with a retention time similar to Lurasidone.

Optimization of Synthetic Processes for Research Scale Production

The synthesis of this compound for research purposes, such as for use as an internal standard, requires a focus on high purity and efficient use of expensive deuterated materials, rather than large-scale production. Optimization strategies are therefore tailored to these specific needs.

Key Optimization Goals for Research Scale:

Maximizing Isotopic Purity: The primary goal is to achieve the highest possible incorporation of deuterium to ensure the reliability of the internal standard. This involves carefully selecting the deuteration method and optimizing reaction conditions (e.g., temperature, reaction time, catalyst) to maximize the exchange or incorporation of deuterium and minimize the presence of partially deuterated or non-deuterated species. nih.gov

Efficient Purification: Developing purification methods that effectively remove impurities while minimizing product loss is critical. This may involve optimizing HPLC conditions (e.g., column type, mobile phase composition) or developing efficient crystallization procedures. gd3services.com

Use of Flow Chemistry: For certain steps, particularly the deuteration reaction itself, flow synthesis methods can offer advantages. Flow reactors can allow for better control over reaction parameters, improved efficiency of heat and mass transfer, and potentially higher deuteration levels with reduced consumption of expensive reagents like D2O. tn-sanso.co.jp

The table below outlines some optimization strategies for the research-scale synthesis of this compound.

Optimization Parameter Strategy Rationale
Deuteration Step Use of highly active catalysts or flow chemistry.To maximize deuterium incorporation and minimize reaction time and reagent usage. tn-sanso.co.jp
Coupling Reactions Precise control of stoichiometry and reaction conditions.To maximize the yield of the desired product and minimize side reactions.
Purification Development of optimized HPLC and crystallization methods.To achieve high chemical and isotopic purity with minimal product loss. gd3services.com
Overall Process Selection of a convergent synthetic route.To reduce the number of linear steps and improve overall efficiency.

By implementing these optimization strategies, it is possible to efficiently produce high-purity this compound for use in demanding research applications.

Advanced Analytical Characterization and Quantification of Lurasidone D8 Hydrochloride

Chromatographic Techniques for Lurasidone (B1662784) D8 Hydrochloride Analysis

Chromatographic methods are fundamental to the separation and analysis of Lurasidone D8 Hydrochloride from its non-labeled counterpart and other matrix components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, are the principal techniques employed.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

While specific HPLC methods developed exclusively for this compound are not extensively detailed in the literature, the methods established for Lurasidone Hydrochloride are directly applicable. As an isotopic analog, Lurasidone D8 exhibits nearly identical chromatographic behavior to lurasidone under reverse-phase HPLC conditions. Method development focuses on achieving efficient separation from potential impurities and metabolites.

Validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is fit for its intended purpose. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.netijpsjournal.comdergipark.org.tr

Several validated RP-HPLC methods for the unlabeled compound have been reported, which provide a framework for the analysis of this compound. These methods typically utilize C8 or C18 columns with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netdergipark.org.trwisdomlib.org

ParameterMethod 1 dergipark.org.trMethod 2 researchgate.netMethod 3 wisdomlib.org
Column Zorbax XDB C8 (4.6 x 50 mm, 3.5 µm)Lichro CART C18Eclipse C18
Mobile Phase Phosphate buffer (pH 3.0, 20 mM): Acetonitrile: Methanol (55:10:35 v/v/v)Ammonium (B1175870) acetate (B1210297) (pH 5.5): Acetonitrile: Methanol (35:30:35 v/v/v)Methanol: Water (70:30 v/v) with 0.01% Ortho Phosphoric Acid
Flow Rate 1.2 mL/min1.0 mL/min1.0 mL/min
Detection (UV) 230 nm230 nmNot Specified
Linearity Range 0.5-50 µg/mL0.1-4.5 µg/mL2.5-15 µg/mL
LOD 0.1295 µg/mL0.001 µg/mLNot Specified
LOQ 0.4317 µg/mL0.005 µg/mLNot Specified
Retention Time 6.89 min7.39 min1.48 min

Gas Chromatography (GC) Applications

This compound is suitable for analysis by Gas Chromatography, typically coupled with a mass spectrometer (GC-MS). caymanchem.comcerilliant.comsigmaaldrich.com Due to the molecular weight and polarity of lurasidone, GC analysis is less common than LC-based methods. However, for specific applications such as forensic testing or clinical toxicology, GC-MS can provide the necessary sensitivity and selectivity. The use of a stable-labeled internal standard like Lurasidone D8 is critical in GC-MS to correct for any variability during sample derivatization (if required) and injection. cerilliant.com

Mass Spectrometry (MS) Based Quantification and Structural Elucidation

Mass spectrometry is the definitive technique for the quantification of this compound and its use as an internal standard. Its ability to differentiate between the deuterated and non-deuterated forms based on their mass-to-charge ratio is essential for its application in bioanalytical assays.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is the gold standard for the quantification of lurasidone in biological matrices like plasma and urine, with this compound serving as the ideal internal standard. caymanchem.comnih.gov These methods offer high sensitivity and selectivity, allowing for the measurement of low concentrations of the drug and its metabolites. nih.gov The assay typically involves a sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation and detection by tandem mass spectrometry. nih.govchromatographyonline.com

Detection is commonly performed using an electrospray ionization (ESI) source in positive mode, with quantification achieved through multiple reaction monitoring (MRM). uctm.edu In MRM, specific precursor-to-product ion transitions are monitored for both lurasidone and the Lurasidone D8 internal standard. This ensures that the signal is highly specific to the compounds of interest.

ParameterMethod Details nih.govnih.govchromatographyonline.com
Sample Matrix Human Plasma, Rat Plasma, Urine
Sample Preparation Liquid-Liquid Extraction (tert-butyl methyl ether) or Protein Precipitation (acetonitrile)
Chromatography Reverse-phase C18 or Phenyl-Hexyl columns
Mobile Phase Gradient elution with buffered (e.g., ammonium acetate, formic acid) aqueous and organic (acetonitrile) phases
Ionization Electrospray Ionization (ESI), Positive Mode
Detection Tandem Mass Spectrometry (MS/MS)
Quantification Mode Multiple Reaction Monitoring (MRM)
Linearity Range (Lurasidone) 0.25-100 ng/mL (in plasma) nih.gov
Lower Limit of Quantification (LLOQ) 2.0 ng/mL (in rat plasma) nih.gov

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is a powerful tool for identifying and characterizing drug metabolites. spectroscopyonline.com In the context of lurasidone, untargeted HRMS methods have been employed to investigate its metabolic fate in biological samples like urine. chromatographyonline.comspectroscopyonline.com This approach allows for the detection of known and unknown metabolites without the need for reference standards for every single metabolite.

The use of Lurasidone D8 as an internal standard in these studies is crucial. It helps in the data analysis process to distinguish true drug-related metabolites from endogenous matrix components or background noise. The characteristic mass shift between the deuterated standard and the non-deuterated metabolites provides a clear marker for identifying compounds originating from the administered drug. Lurasidone is known to be metabolized extensively via pathways including oxidative N-dealkylation, hydroxylation, and S-oxidation. spectroscopyonline.com LC-HRMS provides accurate mass measurements, which can be used to determine the elemental composition of metabolites and aid in their structural elucidation. spectroscopyonline.com

Use as an Internal Standard in Bioanalytical Assays

The primary and most critical application of this compound is its use as a stable isotope-labeled internal standard (SIL-IS) for the quantification of lurasidone in bioanalytical methods. caymanchem.comcerilliant.comsigmaaldrich.comchromatographyonline.com An ideal internal standard should have physicochemical properties as close to the analyte as possible to compensate for variations during sample processing and analysis.

This compound fulfills this requirement perfectly because:

Co-elution: It has virtually identical chromatographic retention time to lurasidone, meaning it experiences the same conditions during the separation process. chromatographyonline.com

Similar Ionization Efficiency: It ionizes with the same efficiency as lurasidone in the mass spectrometer source, correcting for any matrix effects that might suppress or enhance the signal.

Mass Differentiation: It is easily distinguished from lurasidone by the mass spectrometer due to the mass difference of 8 Daltons from the incorporated deuterium (B1214612) atoms.

By adding a known amount of this compound to every sample, calibrator, and quality control sample at the beginning of the workflow, the ratio of the analyte's response to the internal standard's response is used for quantification. chromatographyonline.com This ratiometric approach significantly improves the accuracy, precision, and robustness of bioanalytical assays, making it the preferred method for regulatory-compliant studies such as pharmacokinetic assessments. caymanchem.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Confirmation and Structural Integrity

Deuterium (²H or D) is an isotope of hydrogen with a different nuclear spin quantum number than protium (B1232500) (¹H). While ¹H NMR spectroscopy is a standard technique that provides detailed information about the hydrogen atoms in a molecule, the substitution of hydrogen with deuterium results in significant and predictable changes in the NMR spectrum. researchgate.net In a ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium atoms would be absent. This absence provides direct evidence of successful deuteration at specific molecular positions.

Conversely, ²H NMR spectroscopy can be used to directly observe the deuterium nuclei. Although less common due to the lower gyromagnetic ratio of deuterium, this technique can confirm the presence of deuterium and provide information about the electronic environment of the labeled sites. researchgate.net

To ensure the structural integrity of the rest of the molecule, ¹³C NMR spectroscopy is employed. The ¹³C spectrum of this compound should be nearly identical to that of Lurasidone Hydrochloride, with minor shifts possible in the carbons directly bonded to deuterium atoms due to isotopic effects. This comparison confirms that the deuteration process did not inadvertently alter the core carbon skeleton of the molecule.

| ²H NMR | No signal. | Signals appear for the deuterium atoms. | Direct confirmation of deuterium incorporation. |

X-ray Powder Diffraction (XRPD) Analysis in Research Material Characterization

X-ray Powder Diffraction (XRPD) is a critical analytical technique in the pharmaceutical industry for the characterization of the solid-state properties of active pharmaceutical ingredients (APIs) and research materials. pharmaceutical-networking.com It provides detailed information about the crystalline or amorphous nature of a substance. For a research material like this compound, XRPD analysis is used to establish its solid-state form, which can significantly influence properties like stability and handling.

The technique works by directing X-rays onto a powdered sample and measuring the scattering angles of the diffracted beams. xrpd.eu Crystalline materials produce a unique diffraction pattern of sharp peaks, which acts as a "fingerprint" for a specific crystal structure or polymorph. pharmaceutical-networking.comdectris.com Amorphous materials, lacking long-range atomic order, produce a broad halo with no distinct peaks.

In the context of this compound, XRPD analysis is essential for:

Phase Identification: The XRPD pattern of a new batch of this compound can be compared to a reference standard to confirm its identity and ensure phase purity.

Crystallinity Assessment: The presence of sharp, well-defined peaks confirms the crystalline nature of the material, which is often preferred for its stability. pharmaceutical-networking.com Studies on non-deuterated Lurasidone Hydrochloride show it to be a crystalline solid with characteristic diffraction peaks. nih.govresearchgate.net

Polymorph Screening: Many pharmaceutical compounds can exist in different crystalline forms known as polymorphs. These polymorphs can have different physical properties. XRPD is the primary tool for identifying and distinguishing between different polymorphic forms. americanpharmaceuticalreview.com A patent for Lurasidone Hydrochloride describes several crystalline forms, each with unique XRPD patterns. google.com It is crucial to control the polymorphic form of the deuterated standard to ensure consistency.

The isotopic substitution of hydrogen with deuterium is not expected to significantly alter the crystal packing. Therefore, the XRPD pattern of this compound is predicted to be very similar to that of the corresponding crystalline form of Lurasidone Hydrochloride.

Table 2: Representative XRPD Peak Positions for a Crystalline Form of Lurasidone Hydrochloride

2θ Angle (°) d-spacing (Å) Relative Intensity (%)
11.39 7.76 High
13.86 6.38 Medium
15.06 5.88 Medium
16.39 5.40 High
19.49 4.55 100
20.74 4.28 Medium
21.90 4.05 High

Data derived from studies on non-deuterated Lurasidone Hydrochloride for illustrative purposes. nih.gov

Differential Scanning Calorimetry (DSC) in Thermal Analysis of Research Material

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.orgintertek.com It is widely used to investigate the thermal properties of pharmaceutical materials, providing information on melting, crystallization, and other phase transitions. nih.gov

In a DSC experiment, the sample and an inert reference are subjected to a controlled temperature program (heating or cooling at a constant rate). The instrument records the energy required to maintain both the sample and the reference at the same temperature. wikipedia.org An endothermic event (e.g., melting) results in a peak where the sample absorbs more heat, while an exothermic event (e.g., crystallization) shows a peak where the sample releases heat.

For this compound, DSC analysis is used to determine key thermal characteristics:

Melting Point: The DSC thermogram shows a sharp endothermic peak corresponding to the melting point of the crystalline material. The melting point is a crucial indicator of purity. For pure Lurasidone Hydrochloride, the melting point is reported to be around 205-210°C, with a sharp endothermic peak observed at approximately 205.75°C. nih.gov

Thermal Stability: DSC, often used in conjunction with Thermogravimetric Analysis (TGA), can provide information about the material's stability upon heating and the onset of decomposition. google.com

Polymorphism: Different polymorphs of a compound will typically have different melting points and may exhibit other phase transitions that can be detected by DSC. google.com

The substitution of hydrogen with heavier deuterium atoms can sometimes lead to slight changes in intermolecular forces and crystal lattice energies, which might result in a marginal difference in the melting point. However, for most organic molecules, the effect is minimal. Therefore, the DSC thermogram of this compound is expected to be very similar to that of its non-deuterated counterpart.

Table 3: Thermal Properties of Lurasidone Hydrochloride from DSC Analysis

Parameter Observation Significance
Onset Temperature ~205°C Indicates the beginning of the melting process.
Peak Endotherm ~205.75°C - 214.99°C google.comnih.gov Represents the melting point of the crystalline form.
Thermal Events Single sharp melting endotherm Suggests a pure, crystalline substance with no major phase transitions before melting.

Data derived from studies on non-deuterated Lurasidone Hydrochloride for illustrative purposes. google.comnih.gov

Pharmacological Investigations of Lurasidone in Preclinical Models Utilizing Lurasidone D8

Receptor Binding Affinity Profiling in In Vitro Systems

Receptor Binding Affinities of Lurasidone (B1662784) (Ki, nM)
ReceptorBinding Affinity (Ki, nM)Reference
Serotonin (B10506) 5-HT70.49 - 0.5 evidence-based-psychiatric-care.orgcambridge.orgfrontiersin.org
Serotonin 5-HT2A0.47 - 2.03 evidence-based-psychiatric-care.orgcambridge.orgdrugbank.com
Dopamine (B1211576) D20.994 - 1.68 evidence-based-psychiatric-care.orgcambridge.orgdrugbank.com
Serotonin 5-HT1A6.38 - 6.8 evidence-based-psychiatric-care.orgfrontiersin.orgdrugbank.com
Adrenergic α2C10.8 evidence-based-psychiatric-care.orgcambridge.orgdrugbank.com
Adrenergic α2A41 evidence-based-psychiatric-care.org
Adrenergic α148 evidence-based-psychiatric-care.orgcambridge.org
Histamine (B1213489) H1>1000 (IC50) cambridge.org
Muscarinic M1>1000 (IC50) cambridge.org

Lurasidone demonstrates potent binding affinity for the dopamine D2 receptor, with reported Ki values between approximately 1.0 and 1.7 nM. evidence-based-psychiatric-care.orgcambridge.orgfrontiersin.orgdrugbank.com Functional assays have confirmed that lurasidone acts as a full antagonist at D2 receptors. nih.govcambridge.orgresearchgate.netnih.gov This antagonism of D2 receptors in the mesolimbic pathway is a key mechanism shared by antipsychotic drugs and is thought to underlie the therapeutic effects on positive symptoms of psychosis. researchgate.net Positron emission tomography (PET) studies in human subjects have further elucidated the relationship between lurasidone concentration and D2 receptor occupancy, showing that single doses can lead to substantial receptor occupancy levels. johnshopkins.edunih.govresearchgate.net

A defining characteristic of lurasidone's pharmacological profile is its potent interaction with multiple serotonin receptor subtypes. It displays very high affinity for the 5-HT7 receptor (Ki = 0.5 nM) and the 5-HT2A receptor (Ki = 0.47 - 2.0 nM), acting as an antagonist at both sites. evidence-based-psychiatric-care.orgnih.govfrontiersin.orgdrugbank.com The affinity for the 5-HT7 receptor is among the highest of all atypical antipsychotics. frontiersin.orgnih.gov Blockade of 5-HT2A receptors is a feature of second-generation antipsychotics, while 5-HT7 receptor antagonism is suggested to contribute to effects on cognition and mood. evidence-based-psychiatric-care.orgfrontiersin.org

Additionally, lurasidone binds with high affinity to the 5-HT1A receptor (Ki = 6.8 nM), where it functions as a partial agonist. evidence-based-psychiatric-care.orgnih.govcambridge.orgnih.gov This partial agonism at 5-HT1A receptors is believed to contribute to the antidepressant and anxiolytic properties observed in preclinical models. nih.govmdpi.com

A significant aspect of lurasidone's profile is its very low to negligible affinity for histamine H1 and muscarinic M1 cholinergic receptors. evidence-based-psychiatric-care.orgnih.gov Studies report IC50 values greater than 1000 nM for both of these receptor types. cambridge.org Antagonism at H1 and M1 receptors by other antipsychotic agents is often associated with side effects such as sedation, weight gain, and cognitive impairment. evidence-based-psychiatric-care.org Lurasidone's lack of significant binding to these receptors is a key differentiating feature. evidence-based-psychiatric-care.orgresearchgate.netguidetopharmacology.org

Cellular and Molecular Mechanisms of Action in Model Systems

Beyond direct receptor interactions, preclinical research indicates that lurasidone influences downstream cellular and molecular pathways that are fundamental to neuronal function and adaptation. evidence-based-psychiatric-care.org

Studies in animal models suggest that lurasidone promotes neuronal plasticity. evidence-based-psychiatric-care.orgresearchgate.net Chronic administration of lurasidone has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in key brain regions like the prefrontal cortex and hippocampus. evidence-based-psychiatric-care.orgnih.govoup.comoup.com BDNF is a critical neurotrophin involved in neuronal survival, growth, and synaptic function. The ability of lurasidone to modulate BDNF levels and normalize deficits in its expression in stress models suggests a mechanism for improving neuronal resilience and function. nih.govnih.govnih.gov Furthermore, research indicates that lurasidone may regulate the epigenetic mechanisms that control gene transcription, which could underpin its long-term effects on neuroplasticity. evidence-based-psychiatric-care.orgnih.gov

Neurotrophic Factor Expression (BDNF)

Lurasidone has demonstrated a significant impact on the expression of Brain-Derived Neurotrophic Factor (BDNF), a key protein involved in neuronal plasticity, survival, and cognitive function. evidence-based-psychiatric-care.orgresearchgate.netnih.gov

Chronic administration of lurasidone in rats was found to increase total BDNF mRNA levels in the prefrontal cortex and, to a lesser degree, in the hippocampus under basal conditions. nih.gov This increase in BDNF mRNA in the prefrontal cortex was accompanied by a corresponding enhancement of mature BDNF protein levels. nih.govresearchgate.net In the hippocampus, however, chronic lurasidone treatment did not significantly affect the protein levels of either proBDNF or its mature form. researchgate.net

Furthermore, lurasidone modulates the neurotrophin response to stress. nih.gov In rats treated with lurasidone, the modulation of BDNF mRNA levels in response to acute swim stress was significantly potentiated in the hippocampus. nih.govnih.gov This suggests that lurasidone regulates BDNF expression through a finely tuned modulation of its transcripts, which may contribute to the improvement of functions like cognition that are often impaired in psychiatric disorders. nih.govnih.gov The ability of lurasidone to stimulate BDNF is considered a key factor in neurogenesis. nih.gov

Table 2: Effect of Chronic Lurasidone Treatment on BDNF Levels in Rat Brain

Brain Region BDNF mRNA Levels (Basal) Mature BDNF Protein Levels (Basal) BDNF mRNA Modulation (in response to acute stress)
Prefrontal Cortex Increased nih.gov Increased nih.govresearchgate.net Potentiated nih.gov

| Hippocampus | Increased (less than PFC) nih.gov | No significant change researchgate.net | Markedly potentiated nih.govnih.gov |

Mitochondrial Energy Metabolism in In Vitro Brain Systems

The effects of lurasidone on mitochondrial function have been investigated in in vitro studies using pig brain mitochondria. nih.gov These studies evaluated parameters of mitochondrial metabolism, including ATP production and the generation of reactive oxygen species (ROS). nih.gov

Results showed that lurasidone, at higher concentrations, significantly decreased mitochondrial ATP production. nih.gov In terms of oxidative stress, a significant increase in hydrogen peroxide (a form of ROS) production was observed at a lurasidone concentration of 10 µM. nih.gov The research also indicated that lurasidone acts as a partial inhibitor of monoamine oxidase A (MAO-A). nih.gov This inhibition of MAO-A may contribute to the drug's antidepressant effects. nih.gov

Table 3: In Vitro Effects of Lurasidone on Pig Brain Mitochondria

Parameter Concentration Observed Effect Potential Implication
ATP Production Higher concentrations Decreased nih.gov Contribution to adverse effects nih.gov
Hydrogen Peroxide (ROS) Production 10 µM Increased nih.gov Contribution to adverse effects nih.gov

| MAO-A Activity | Not specified | Partial inhibition nih.gov | Contribution to antidepressant effect nih.gov |

In Vitro Functional Activity Studies of Lurasidone and Metabolites

In vitro receptor binding and functional assays have characterized the pharmacological profile of lurasidone. nih.gov It demonstrates high affinity for several key receptors implicated in the treatment of psychiatric disorders. portico.orgnih.gov

Lurasidone exhibits potent binding affinity for dopamine D2, serotonin 5-HT2A, 5-HT7, and 5-HT1A receptors, as well as noradrenaline α2C receptors. nih.govportico.org Its affinity for noradrenaline α1, α2A, and serotonin 5-HT2C receptors is weak, while its affinity for histamine H1 and muscarinic M1 acetylcholine (B1216132) receptors is negligible. evidence-based-psychiatric-care.orgnih.gov This receptor binding profile is predictive of antipsychotic efficacy with a low potential for side effects like sedation, weight gain, and orthostatic hypotension. evidence-based-psychiatric-care.orgnih.gov

Functional assays have confirmed these interactions. Lurasidone acts as an antagonist at D2 and 5-HT7 receptors and as a partial agonist at 5-HT1A receptors. nih.gov

Lurasidone is primarily metabolized by the CYP3A4 enzyme into several metabolites. mdpi.com Two of its main inactive metabolites, ID-20219 and ID-20220, have been shown to have no action at dopaminergic (D2) and key serotoninergic (5-HT1A, 5-HT2A, and 5-HT7) receptors. mdpi.com Other metabolites, such as ID-14283, ID-14326, and ID-14614, are considered active. mdpi.com

Table 4: Receptor Binding Affinity (Ki, nM) of Lurasidone

Receptor Binding Affinity (Ki, nM)
Dopamine D2 1.68 portico.org
Serotonin 5-HT7 0.495 portico.org
Serotonin 5-HT2A 2.03 portico.org
Serotonin 5-HT1A 6.75 portico.org
Noradrenaline α2C 10.8 portico.org
Noradrenaline α1 47.9 portico.org

| Histamine H1 | >1000 (IC50) portico.org |

Table 5: In Vitro Functional Activity of Lurasidone

Receptor Functional Activity
Dopamine D2 Antagonist nih.gov
Serotonin 5-HT7 Antagonist nih.gov

| Serotonin 5-HT1A | Partial Agonist nih.gov |

Preclinical Pharmacokinetics and Metabolism Studies of Lurasidone Using Deuterated Analogs

Pharmacokinetic Characterization in Animal Models (e.g., rats, mice)

Preclinical studies in animal models such as rats and mice are fundamental to characterizing the pharmacokinetic profile of new therapeutic agents. These studies have been crucial in understanding the absorption, distribution, metabolism, and excretion (ADME) of lurasidone (B1662784).

Absorption and Bioavailability

Following oral administration in rats, lurasidone is absorbed, with studies indicating an absolute oral bioavailability of approximately 23%. nih.gov In mice, the relative bioavailability when comparing oral to intraperitoneal administration was found to be 19.8%. nih.gov Research in various animal species, including mice, rats, rabbits, dogs, and monkeys, has consistently shown that the absolute bioavailability is relatively low, generally under 12% to 19%. psychopharmacologyinstitute.comfda.govnih.gov Studies in rats have also demonstrated that the absorption of lurasidone is mediated by linear processes within the tested dose ranges. sci-hub.se

Volume of Distribution and Tissue Distribution

Lurasidone exhibits extensive distribution into tissues, a characteristic indicated by its large apparent volume of distribution. nih.govnih.gov In rats, the steady-state volume of distribution ranges from 2,380 to 2,850 mL/kg. nih.gov

A preclinical study in Sprague-Dawley rats showed that lurasidone distributes widely into various tissues. sci-hub.se The highest tissue-to-plasma concentration ratios were observed in adipose tissue (9.16) and the small intestine (3.84), with lower distribution into the brain (1.06). nih.govsci-hub.se The drug was also found to distribute to the liver, kidneys, heart, spleen, lungs, and muscle. nih.govsci-hub.se Furthermore, lurasidone is known to penetrate the placental barrier and distribute into the fetus in rats. fda.gov

Elimination Half-Life and Systemic Clearance

In rats, the elimination half-life of lurasidone after intravenous administration is between 229 and 267 minutes (approximately 3.8 to 4.5 hours). nih.gov Systemic clearance in this model ranges from 22.1 to 27.0 mL/min/kg. nih.gov In human studies, for comparison, the mean elimination half-life is approximately 18 hours, and the apparent clearance is about 3902 mL/min. psychopharmacologyinstitute.comnih.govnih.gov

Plasma Protein Binding

Lurasidone is extensively bound to plasma proteins. nih.govnih.gov In rat plasma, the binding is approximately 99.6% and is independent of the drug concentration. nih.gov This high degree of protein binding is consistent across species, with human studies also reporting that approximately 99% of lurasidone is bound to serum proteins, including albumin and alpha-1 acid glycoprotein. psychopharmacologyinstitute.comnih.govsciforum.net

Pharmacokinetic Parameters of Lurasidone in Animal Models

Parameter Species Value Reference
Absolute Oral Bioavailability Rat ~23% nih.gov
Relative Bioavailability (Oral vs. IP) Mouse 19.8% nih.gov
Volume of Distribution (Vd) Rat 2,380-2,850 mL/kg nih.gov
Elimination Half-Life (t½) Rat 229-267 min nih.gov
Systemic Clearance (CL) Rat 22.1-27.0 mL/min/kg nih.gov
Plasma Protein Binding Rat ~99.6% nih.gov

Metabolic Pathway Elucidation using Lurasidone D8 Hydrochloride

The use of stable isotope-labeled compounds like this compound is critical for elucidating metabolic pathways. It allows for the precise tracking and quantification of the parent drug and its metabolites in complex biological matrices.

Role of Cytochrome P450 Enzymes (CYP3A4)

The primary enzyme responsible for the metabolism of lurasidone is Cytochrome P450 3A4 (CYP3A4). psychopharmacologyinstitute.comnih.govnih.govnih.gov In vitro studies using human liver microsomes have confirmed that lurasidone is a substrate for CYP3A4. nih.gov The major metabolic pathways include oxidative N-dealkylation, hydroxylation of the norbornane (B1196662) ring, and S-oxidation. psychopharmacologyinstitute.comnih.govsci-hub.se

This extensive metabolism results in the formation of several metabolites. Two of these, ID-14283 and ID-14326, are active, while two other major metabolites, ID-20219 and ID-20220, are not active. psychopharmacologyinstitute.comnih.govmdpi.com Studies investigating the impact of genetic variations in CYP3A4 have shown that different variants of the enzyme can significantly alter the rate of lurasidone metabolism. nih.gov Furthermore, in vitro research has demonstrated that lurasidone can act as a weak to moderate inhibitor of several CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4 itself. nih.govresearchgate.net

Identification of Primary and Secondary Metabolites

Preclinical studies on lurasidone have identified several key metabolites, which are categorized based on their pharmacological activity. The biotransformation of lurasidone results in both active and inactive metabolites. psychopharmacologyinstitute.comnih.gov Two active metabolites, ID-14283 and ID-14326, have been identified, along with two major non-active metabolites, ID-20219 and ID-20220. psychopharmacologyinstitute.compsychopharmacologyinstitute.com In vitro studies have shown that the primary pharmacological activity is attributable to the parent drug itself. psychopharmacologyinstitute.compsychopharmacologyinstitute.com

The major active metabolite is ID-14283, which accounts for approximately 25% of the parent drug's exposure. nih.govdrugbank.com Other minor active metabolites, ID-14326 and ID-11614, contribute much less, at about 3% and less than 1% of parent exposure, respectively. nih.govdrugbank.comdovepress.com The two major inactive metabolites are the acidic derivative ID-20219 and its hydroxylated form, ID-20220. nih.gov

Below is a table summarizing the key metabolites of Lurasidone identified in preclinical and clinical research.

Metabolite IDAlternative NamePharmacological ActivityRelative Exposure (Approx. % of Parent)
ID-14283 M8Active25%
ID-14326 M9Active3%
ID-11614 BITPActive<1%
ID-20219 M11Inactive24%
ID-20220 M5Inactive11%

Data compiled from multiple sources. nih.govdrugbank.comdovepress.comnps.org.augoogle.com

Oxidative N-dealkylation and Hydroxylation Pathways

Lurasidone undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4. nih.govpsychopharmacologyinstitute.comnih.gov Two of the major biotransformation pathways are oxidative N-dealkylation and hydroxylation. psychopharmacologyinstitute.compsychopharmacologyinstitute.comdovepress.com

Oxidative N-dealkylation is a common metabolic reaction for drugs containing alkylamine groups. researchgate.net In lurasidone, this process involves the cleavage of the C-N bond between the cyclohexylmethyl group and the piperazine (B1678402) ring. portico.org This pathway leads to the formation of major inactive metabolites, such as ID-20219. nih.govnih.gov

Hydroxylation involves the addition of a hydroxyl (-OH) group to the molecule. For lurasidone, this occurs primarily on the norbornane ring or the cyclohexane (B81311) ring. nih.govnih.gov This pathway is responsible for producing the active metabolites ID-14283 and its isomer ID-14326, which are hydroxylated versions of the parent drug. psychopharmacologyinstitute.comgoogle.com Hydroxylation can also occur on other parts of the molecule, leading to secondary metabolites like ID-20220, which is a hydroxylated derivative of the inactive metabolite ID-20219. nih.govnih.gov

S-oxidation and Reductive Cleavage

In addition to N-dealkylation and hydroxylation, lurasidone metabolism involves modifications to its sulfur-containing benzisothiazole ring. nih.gov

S-oxidation is a key pathway where an oxygen atom is added to the sulfur atom of the isothiazole (B42339) ring. psychopharmacologyinstitute.comdovepress.comnih.gov This oxidation reaction is a common metabolic route for sulfur-containing compounds.

Reductive cleavage of the isothiazole ring is another identified metabolic pathway. nih.govnih.gov This reaction involves the breaking of the N-S bond within the ring structure. portico.org Studies on the related compound ziprasidone, which also contains a benzisothiazole ring, indicate that this reductive reaction can be catalyzed by the enzyme aldehyde oxidase. clinpgx.org Following the cleavage of the ring, subsequent S-methylation can occur, leading to further metabolites. nih.govportico.org One such metabolite, designated M21, results from the reductive opening of the isothiazole ring followed by methylation of the resulting free sulfur. google.com

Role of Isotopic Labeling in Metabolic Fate Tracking

Isotopic labeling is an indispensable technique in drug discovery for elucidating the metabolic fate of new chemical entities. nih.govchemicalsknowledgehub.com By replacing one or more atoms of a drug molecule with their stable (e.g., deuterium (B1214612), ¹³C, ¹⁵N) or radioactive (e.g., ¹⁴C, ³H) isotopes, researchers can accurately track the drug's journey through a biological system. metsol.commusechem.com This method is crucial for comprehensive ADME (absorption, distribution, metabolism, and excretion) studies. metsol.commusechem.com

The use of a deuterated analog like this compound serves several critical functions in preclinical research:

Metabolite Identification : When co-administered with the non-labeled drug, the deuterated version produces metabolites that are 8 mass units heavier. In mass spectrometry analysis, this creates a distinct "doublet" signal for the parent drug and each metabolite, making them easy to identify and distinguish from endogenous molecules in complex biological samples like plasma or urine. nih.gov

Quantitative Bioanalysis : Lurasidone D8 is an ideal internal standard for quantitative assays. pharmaffiliates.com Because it is chemically identical to the parent drug, it behaves the same way during sample extraction and ionization in the mass spectrometer, but its different mass allows it to be measured separately. This corrects for variability in the analytical process, leading to highly accurate measurements of drug and metabolite concentrations. nih.gov

Pathway Elucidation : The kinetic isotope effect associated with deuterated compounds can be a valuable tool. nih.gov If deuterium atoms are placed at a site of metabolism (e.g., on the norbornane ring where hydroxylation occurs), the metabolic reaction at that site may be slowed. nih.goveurekalert.org This can cause the precursor compound to accumulate or allow for the detection of otherwise fleeting intermediate metabolites, providing clearer insight into the sequence of metabolic steps. semanticscholar.org

Neurobiological and Behavioral Research Using Lurasidone in Animal Models

Cognitive Function Assessments in Rodent Models

Lurasidone (B1662784) has demonstrated significant efficacy in improving cognitive function in several rodent models of cognitive impairment.

Reversal of Pharmacologically Induced Cognitive Impairments (e.g., MK-801)

The N-methyl-D-aspartate (NMDA) receptor antagonist MK-801 is widely used to induce cognitive deficits in animals, mimicking certain aspects of the cognitive dysfunction observed in schizophrenia. Research has consistently shown that lurasidone can effectively reverse these MK-801-induced impairments.

In rat passive-avoidance tests, a pre-training administration of lurasidone was found to significantly and dose-dependently reverse the impairment in learning and memory caused by MK-801. nih.gov Notably, even when administered after the training session, lurasidone was effective, suggesting it may work by restoring memory consolidation processes disrupted by MK-801. nih.gov In these studies, other atypical antipsychotics like risperidone, olanzapine, and aripiprazole (B633) were either inactive or only partially effective at reversing the MK-801-induced deficits. nih.gov

Further studies using a probabilistic reversal learning task in rats, a measure of cognitive flexibility, have shown that MK-801 induces sustained deficits. frontiersin.org While this specific study did not test lurasidone, the model provides a robust platform for evaluating the effects of compounds like lurasidone on this aspect of cognition.

Table 1: Effect of Lurasidone on MK-801-Induced Cognitive Impairment in Passive Avoidance Test
Treatment GroupStep-through Latency (s)Percent of Animals Avoiding
Vehicle + SalineHighHigh
Vehicle + MK-801Significantly ReducedSignificantly Reduced
Lurasidone (1 mg/kg) + MK-801Partially RestoredPartially Restored
Lurasidone (3 mg/kg) + MK-801Nearly Complete ReversalNearly Complete Reversal
Data based on findings from Ishiyama et al., 2007. researchgate.net

Memory and Learning Paradigms

The beneficial effects of lurasidone on cognition have been further demonstrated in various memory and learning paradigms.

Passive Avoidance Test: As mentioned, lurasidone effectively reverses MK-801-induced deficits in this task, indicating its positive impact on learning and memory. nih.govresearchgate.net

Morris Water Maze (MWM): This test assesses hippocampal-dependent spatial learning and memory. nih.govyoutube.com Lurasidone has been shown to potently reverse the learning impairment induced by MK-801 in the MWM test in rats. nih.gov In contrast, other antipsychotics such as risperidone, clozapine, aripiprazole, and haloperidol (B65202) did not show this effect. nih.gov

Radial Arm Maze (RAM): The RAM is utilized to evaluate both working and reference memory. nih.govplos.orgyoutube.com In rats treated with MK-801, lurasidone potently reversed the impairment in reference memory and showed a trend towards improving working memory. nih.gov Again, other tested antipsychotics failed to reverse the MK-801-induced deficits in this task. nih.gov

Antidepressant and Anxiolytic-like Effects in Animal Models

Lurasidone has exhibited significant antidepressant and anxiolytic-like properties in various animal models, suggesting its potential in treating mood and anxiety disorders.

In mouse models of depression, such as the tail suspension test and the forced swim test, lurasidone decreased immobility, an indicator of an antidepressant-like response. nih.govresearchgate.net This effect was found to be dependent on functional 5-HT₇ receptors, as it was absent in mice lacking this receptor. nih.govresearchgate.net Furthermore, in the repeated open-space swim test, lurasidone was able to reverse the state of despair induced by repeated swims, similar to the effects of the conventional antidepressant citalopram. nih.gov

Anxiolytic-like effects of lurasidone have been observed in the novelty-induced hypophagia test in mice. Chronic administration of lurasidone reduced the latency to feed in a novel environment, an effect also seen with the antidepressant fluoxetine. nih.gov Post-hoc analyses of clinical trials in humans with major depressive disorder have also suggested that lurasidone can significantly improve anxiety symptoms. cambridge.orgresearchgate.net

Investigating Behavioral Correlates of Pharmacological Activity

The behavioral effects of lurasidone are closely linked to its unique pharmacological profile, characterized by high affinity for dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂A and 5-HT₇ receptors, and as a partial agonist at 5-HT₁A receptors. fda.gov

The antidepressant-like effects of lurasidone are thought to be mediated, at least in part, by its potent antagonism of the 5-HT₇ receptor. nih.govresearchgate.net This is supported by findings that the antidepressant-like response to lurasidone is absent in mice lacking the 5-HT₇ receptor. nih.gov

The procognitive effects of lurasidone are likely due to its combined actions on multiple receptor systems. While its D₂ receptor antagonism is a hallmark of antipsychotic action, its potent 5-HT₇ and 5-HT₁A receptor activity is believed to contribute significantly to its cognitive-enhancing and antidepressant properties. pbsciences.org In a study on C57BL/6 mice, chronic lurasidone treatment did not interfere with behavioral performances, indicating good tolerance at the tested dose. nih.gov

Neurochemical Alterations in Brain Regions of Animal Models

Preclinical research has identified several key neurochemical alterations induced by lurasidone in the brains of animal models, providing insights into its mechanisms of action.

Chronic administration of lurasidone has been shown to modulate the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuroplasticity. Studies in rats have demonstrated that lurasidone can normalize the reduced expression of BDNF in the prefrontal cortex of serotonin transporter knockout rats, a genetic model of impaired emotional control. oup.com It has also been shown to increase total BDNF mRNA levels in the prefrontal cortex of rats. pbsciences.org Furthermore, in a chronic mild stress model of depression in rats, lurasidone treatment normalized CMS-induced anhedonia and modulated molecular changes in the prefrontal cortex, including the expression of BDNF transcripts. nih.gov

Lurasidone treatment has also been found to influence the glutamatergic system. In mice, chronic administration of lurasidone, similar to fluoxetine, decreased the total levels of NMDA receptor subunits (NR1, NR2A, and NR2B) and the postsynaptic density protein-95 (PSD-95) in the hippocampus and prefrontal cortex. nih.gov These findings suggest that the antidepressant and anxiolytic-like effects of lurasidone may involve a reduction in NMDA receptor-mediated signaling. nih.gov

Studies in zebrafish embryos have shown that lurasidone exposure can lead to significant reductions in the levels of key neurotransmitters, including glutamate, dopamine, and GABA. nih.gov

Furthermore, research on the effects of lurasidone on cytochrome P450 enzymes in the rat brain revealed region-dependent changes. Lurasidone decreased the activity and protein level of CYP2D in the frontal cortex but increased them in the striatum, nucleus accumbens, and other brain regions, suggesting a complex modulatory role on brain metabolism. mdpi.com

Table 2: Summary of Key Neurochemical Effects of Lurasidone in Animal Models
Neurochemical TargetBrain Region(s)Observed EffectAnimal Model
Brain-Derived Neurotrophic Factor (BDNF)Prefrontal CortexNormalized reduced expression; Increased mRNA levelsRat (Serotonin Transporter Knockout, Chronic Mild Stress)
NMDA Receptor Subunits (NR1, NR2A, NR2B)Hippocampus, Prefrontal CortexDecreased total levelsMouse
Postsynaptic Density Protein-95 (PSD-95)Hippocampus, Prefrontal CortexDecreased levelsMouse
GlutamateWhole BrainReduced levelsZebrafish Embryo
DopamineWhole BrainReduced levelsZebrafish Embryo
GABAWhole BrainReduced levelsZebrafish Embryo
Cytochrome P450 2D (CYP2D)Frontal CortexDecreased activity and protein levelRat
Cytochrome P450 2D (CYP2D)Striatum, Nucleus AccumbensIncreased activity and protein levelRat

Stability and Degradation Pathways of Lurasidone in Research Contexts

Degradation Product Identification and Analysis for Research Standards

Forced degradation studies are essential for identifying potential impurities and establishing stability-indicating analytical methods for pharmaceutical compounds. bohrium.com In the case of Lurasidone (B1662784) Hydrochloride, these studies have revealed several degradation products under various stress conditions.

Under free radical-mediated oxidative stress, a novel degradant was identified where the piperazine (B1678402) ring is cleaved, resulting in the formation of two formamides (an N,N'-diformyl degradant). nih.gov Another study identified a photo-induced isomer as a degradant under photolytic conditions, where the benzisothiazole ring is altered into a benzothiazole (B30560) ring. nih.gov

In microbial degradation studies, which are significant in postmortem toxicology, a major degradation product was identified as N-debenzisothiazole-lurasidone. nih.govflinders.edu.au This highlights the importance of monitoring for specific degradants as markers of the parent compound's presence, especially in biological samples where enzymatic or microbial activity can occur. nih.govflinders.edu.au

Liquid chromatography-mass spectrometry (LC-MS) is a key analytical technique for separating and identifying these degradation products. tandfonline.comnih.gov In one LC-MS/MS analysis of Lurasidone subjected to alkali hydrolysis, characteristic fragmentation peaks were observed at m/z values of 109, 166, 220, and 317. tandfonline.comnih.gov

A study assessing potential impurities identified several related compounds, designated as P-LUH (a genotoxic impurity), I1-LUH, I2-LUH, and I3-LUH, which could be monitored during stability testing. asianpubs.org

Influence of Environmental Factors on Research Compound Stability

The stability of Lurasidone Hydrochloride is significantly influenced by environmental factors such as pH, oxidizing agents, and light. Forced degradation studies systematically evaluate the compound's susceptibility to these stressors.

Research indicates that Lurasidone is relatively stable under thermal stress, neutral hydrolysis, acid hydrolysis, and photolytic stress. nih.gov However, it shows significant degradation under alkaline and oxidative conditions. nih.govoiirj.org

One study quantified the extent of degradation under various conditions, as summarized in the table below. oiirj.org

Stress ConditionParameters% Degradation of Lurasidone HCl
Alkaline Hydrolysis 1N Methanolic NaOH, Room Temp, 18h13.18%
Oxidative 50% H₂O₂, Room Temp, 1h27.41%
Acidic Hydrolysis 1N Methanolic HCl, Room Temp, 15hNo degradation observed
Aqueous Hydrolysis Water, Room Temp, 24hNo degradation observed
Thermal, Humidity, Photolytic Not specifiedRemained unchanged

This interactive table is based on data from a forced degradation study and illustrates the compound's stability profile. oiirj.org

Another comprehensive study subjected Lurasidone Hydrochloride to a range of conditions for extended periods:

Heat: 10 days asianpubs.org

Humidity: 10 days asianpubs.org

Acid: 4 N HCl for 3 days asianpubs.org

Base: 4 N NaOH for 1 hour asianpubs.org

Oxidation: 6% peroxide for 7 hours asianpubs.org

UV-Visible Light: Open and closed conditions asianpubs.org

These studies confirm that the primary vulnerabilities of the Lurasidone molecule are to alkaline hydrolysis and oxidation. asianpubs.org

Mechanisms of Hydrolysis and Oxidation in Pharmaceutical Research Materials

The chemical structure of Lurasidone contains specific moieties that are susceptible to degradation. The two primary mechanisms of degradation identified in research are hydrolysis and oxidation. nih.govresearchgate.net

Hydrolysis: The main degradation pathway for Lurasidone is alkaline hydrolysis. nih.gov This occurs at the 2H-isoindole-1,3-dione ring system. This imide group is susceptible to cleavage under basic conditions, leading to the opening of the ring structure. nih.govnih.gov The compound is notably more stable under acidic and neutral aqueous conditions. nih.govoiirj.org

Oxidation: The Lurasidone molecule contains a sulfur atom within the benzisothiazole ring, which is a site for oxidation. nih.govresearchgate.net Under oxidative stress, such as exposure to hydrogen peroxide, this sulfur atom can be oxidized to form sulfone and sulfoxide (B87167) derivatives. nih.gov However, research suggests that the oxidative pathway is less significant than alkaline hydrolysis and typically requires more extreme conditions to proceed. nih.gov A separate study using free-radical initiators also confirmed oxidative degradation targeting the piperazine moiety. nih.gov

The metabolism of Lurasidone in vivo, primarily mediated by the CYP3A4 enzyme, also involves oxidative pathways, including S-oxidation and hydroxylation. nih.govpbsciences.org

Strategies for Enhancing Research Compound Stability (e.g., inclusion complexes)

Given Lurasidone's susceptibility to degradation, particularly hydrolysis, strategies have been developed to enhance its stability for research and pharmaceutical applications. One of the most effective methods is the formation of inclusion complexes with cyclodextrins. nih.govmdpi.combohrium.com

Cyclodextrins are cyclic oligosaccharides that can encapsulate a "guest" molecule, such as Lurasidone, within their hydrophobic inner cavity. nih.govmdpi.com This encapsulation physically protects the vulnerable parts of the molecule from the surrounding environment.

A study using Hydroxypropyl-β-cyclodextrin (HPBCD) demonstrated that forming an inclusion complex with Lurasidone significantly improved its stability, especially under alkaline and oxidative stress conditions. bohrium.com The complexation can occur in a 1:1 or potentially a 1:2 (Lurasidone:cyclodextrin) stoichiometric ratio. nih.govmdpi.com In the complex, the isoindole-1,3-dione ring, which is prone to hydrolysis, can be shielded within the cyclodextrin (B1172386) cavity. nih.govmdpi.com

The formation of these complexes not only enhances stability but also has the added benefit of increasing the aqueous solubility of the poorly soluble drug. researchgate.netnih.govmdpi.com This is achieved by converting the crystalline drug into an amorphous state within the complex, which also helps inhibit recrystallization. nih.govnih.gov

Future Directions and Emerging Research Avenues for Lurasidone D8 Hydrochloride

Novel Applications in In Vivo Imaging and Translational Research (non-human)

While direct in vivo imaging studies specifically utilizing Lurasidone (B1662784) D8 Hydrochloride are not yet prevalent in published literature, the extensive use of its non-deuterated counterpart, lurasidone, in positron emission tomography (PET) imaging provides a strong foundation for its future applications. PET studies have been instrumental in determining the dopamine (B1211576) D2 receptor occupancy of lurasidone in various subjects, including healthy volunteers and non-human primates like conscious common marmosets. nih.gov These studies are crucial for understanding the dose-dependent effects of the drug on its primary target in the central nervous system.

The introduction of Lurasidone D8 Hydrochloride into such preclinical imaging paradigms offers several novel research opportunities:

Internal Standard in Quantitative Imaging: In preclinical PET or single-photon emission computed tomography (SPECT) studies, this compound can serve as an invaluable internal standard. Its mass difference allows for clear differentiation from the non-deuterated lurasidone, enabling more precise quantification of the parent drug's concentration in the brain and its binding to D2 receptors. This is critical for establishing accurate pharmacokinetic/pharmacodynamic (PK/PD) relationships in animal models of neuropsychiatric disorders.

Investigating Isotope Effects on Receptor Kinetics: The deuterium (B1214612) substitution in this compound can subtly alter its binding affinity and kinetics at the D2 receptor and other targets. Comparative in vivo imaging studies with both lurasidone and this compound in the same animal models could elucidate these kinetic isotope effects. Such research would provide deeper insights into the molecular interactions between the drug and its receptor, potentially informing the design of future antipsychotics with optimized binding properties.

Translational Models of Drug Metabolism: Preclinical studies in animal models are fundamental for predicting a drug's behavior in humans. By administering this compound to non-human subjects, researchers can track its metabolic fate with greater precision. This allows for a more detailed understanding of how deuteration affects metabolic pathways, which is a critical aspect of translational research aimed at predicting human pharmacokinetics.

Preclinical behavioral studies have already established the antipsychotic, anxiolytic, and potential pro-cognitive and antidepressant effects of lurasidone in rodent models. uspto.govresearchgate.net Integrating this compound into these translational research models will allow for a more nuanced investigation of the relationship between drug metabolism, receptor occupancy, and behavioral outcomes.

Table 1: Potential Applications of this compound in Preclinical Research

Research Area Application of this compound Potential Insights
In Vivo Imaging (PET/SPECT) Internal standard for quantitative imaging of lurasidone. More accurate determination of receptor occupancy and brain concentration.
Comparative studies to investigate kinetic isotope effects. Understanding of drug-receptor binding dynamics.
Translational Research Tracer in pharmacokinetic studies in animal models. Detailed mapping of metabolic pathways and prediction of human metabolism.
Tool to correlate drug metabolism with behavioral outcomes. Elucidation of the role of metabolism in therapeutic and adverse effects.

Advancements in Quantitative Bioanalysis for Preclinical Studies

The development of robust and sensitive bioanalytical methods is paramount for the accurate assessment of drug concentrations in biological matrices during preclinical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity. In this context, this compound plays a crucial role as a stable isotope-labeled internal standard (SIL-IS).

The use of a SIL-IS is widely recognized as the best practice in quantitative bioanalysis for several reasons:

Correction for Matrix Effects: Biological samples such as plasma, urine, and bile are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Because this compound has nearly identical physicochemical properties to lurasidone, it co-elutes during chromatography and experiences similar matrix effects. researchgate.net By normalizing the response of the analyte to that of the SIL-IS, these effects can be effectively corrected, leading to more accurate and precise quantification. sci-hub.se

Improved Accuracy and Precision: The use of a deuterated internal standard compensates for variability introduced during sample preparation, extraction, and injection. researchgate.net This leads to improved inter- and intra-assay precision and accuracy, which is essential for reliable pharmacokinetic and toxicokinetic studies in preclinical settings.

Several published LC-MS/MS methods for the quantification of lurasidone in both human and rat plasma explicitly recommend or utilize corresponding isotope-labeled compounds as internal standards. semanticscholar.orgnih.gov One study focused on the determination of lurasidone metabolites in urine specifically employed Lurasidone D8 as the internal standard. nih.gov This highlights its practical application and acceptance within the scientific community for enhancing the quality of bioanalytical data.

The integration of this compound into routine preclinical bioanalysis workflows represents a significant advancement. It allows for the development of more rugged and reliable analytical methods, ultimately leading to higher quality data for crucial decision-making in the drug development process.

Table 2: Characteristics of LC-MS/MS Methods for Lurasidone Quantification

Parameter Description Relevance of this compound
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Standard for sensitive and selective quantification.
Biological Matrices Plasma, Urine, Bile Applicable to various preclinical sample types.
Internal Standard Stable Isotope-Labeled (e.g., Lurasidone D8) Corrects for matrix effects and improves accuracy and precision.
Linearity Range e.g., 0.002-1 µg/mL in rat plasma Enables quantification over a wide range of concentrations.
Lower Limit of Quantification e.g., 2.0 ng/mL in rat plasma Allows for sensitive detection at low concentrations.

Exploration of Isotope Effects on Enzyme Kinetics and Metabolic Switching in Research

The substitution of hydrogen with deuterium can significantly impact the metabolic fate of a drug, a phenomenon known as the kinetic isotope effect (KIE). semanticscholar.orgnih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break. Lurasidone is primarily metabolized by the cytochrome P450 enzyme CYP3A4. psychopharmacologyinstitute.com The strategic placement of deuterium atoms in this compound offers a unique tool to investigate the intricacies of its metabolism.

Future research in this area will likely focus on:

Predicting In Vivo Pharmacokinetics: The data generated from these in vitro enzyme kinetic and metabolic switching studies can be used to build more accurate predictive models of this compound's in vivo pharmacokinetics in preclinical species. This can help in anticipating potential alterations in drug exposure and half-life compared to the non-deuterated compound.

Understanding the impact of deuteration on enzyme kinetics and metabolic pathways is not only of academic interest but also has practical implications for drug design and development. The insights gained from studying this compound can inform the development of future deuterated drugs with potentially improved pharmacokinetic profiles.

Table 3: Research Focus on Isotope Effects of this compound

Research Question Experimental Approach Expected Outcome
What is the magnitude of the kinetic isotope effect on CYP3A4-mediated metabolism? In vitro incubation with liver microsomes or recombinant CYP3A4. Quantification of the difference in metabolic rates between lurasidone and Lurasidone D8.
Does deuteration lead to metabolic switching? Comparative metabolite profiling using LC-MS/MS. Identification of any altered metabolic pathways or novel metabolites.
How do these in vitro findings translate to in vivo pharmacokinetics? Pharmacokinetic studies in preclinical animal models. Correlation of in vitro metabolic data with in vivo drug exposure and clearance.

Integration with Systems Pharmacology and Computational Modeling Approaches

Systems pharmacology and computational modeling are increasingly being used in drug discovery and development to simulate and predict the behavior of drugs in complex biological systems. While no specific models for this compound have been reported, the existing frameworks for antipsychotics and deuterated compounds provide a clear path for its future integration.

Emerging research avenues in this domain include:

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are mathematical representations of the body's physiological and anatomical characteristics that can predict the absorption, distribution, metabolism, and excretion (ADME) of drugs. A PBPK model for lurasidone could be adapted to incorporate the known effects of deuterium on metabolism, as determined from in vitro enzyme kinetic studies with this compound. Such a model could then be used to simulate and predict how deuteration might alter the drug's concentration-time profile in different tissues, including the brain, in various preclinical species. This would be particularly valuable for translating findings from animal studies to predict human pharmacokinetics.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the chemical structure of a compound with its biological activity. wikipedia.org While the structural difference between lurasidone and this compound is minimal, the resulting changes in metabolic stability could be incorporated into QSAR models to predict potential differences in efficacy or side-effect profiles. This could be particularly relevant for predicting off-target effects that may be influenced by altered metabolite profiles due to metabolic switching.

PK/PD Modeling: By combining PBPK models that predict brain concentrations with pharmacodynamic models of D2 receptor binding, researchers can simulate the time course of receptor occupancy for both lurasidone and this compound. nih.gov This would allow for an in silico exploration of how the kinetic isotope effect might translate to differences in the duration and magnitude of the pharmacological effect. Such models could aid in optimizing dosing regimens in preclinical studies to achieve desired levels of receptor engagement.

Q & A

Q. What validated analytical methods are available for quantifying Lurasidone D8 Hydrochloride in pharmaceutical formulations?

The TLC-densitometric method is a robust approach for quantification. It uses silica gel G 60F254 plates with a hexane:ethyl acetate (6:4 v/v) mobile phase, achieving separation from degradation products and excipients. Quantification at 323 nm demonstrates linearity (100–600 ng), specificity, and reproducibility. This method has been applied to nanoemulsions, microemulsions, and stability testing under accelerated conditions (alkali, acid, heat, light, humidity) . Alternative methods include RP-HPLC and LC-MS, which offer higher sensitivity for pharmacokinetic studies .

Q. How is the receptor binding profile of this compound characterized?

this compound acts as a deuterated inhibitor of dopamine D2, 5-HT2A, 5-HT7, 5-HT1A, and noradrenaline α2C receptors. Receptor affinity is typically assessed via radioligand displacement assays or computational docking. For example, molecular docking studies reveal its selectivity for GPCRs due to structural features like the cyclohexyl linker and norbornane-2,3-dicarboximide moiety .

Q. What protocols are recommended for stability testing of this compound under accelerated conditions?

Stability studies should expose the compound to alkali (e.g., 0.1 M NaOH), acid (0.1 M HCl), heat (60°C), UV light (254 nm), and humidity (75% RH) for 24–72 hours. The TLC-densitometric method is suitable for monitoring degradation products, with Rf values (e.g., 0.47 ± 0.01) used to assess separation efficiency .

Q. How can equilibrium solubility of this compound in excipients be determined?

Ex vivo diffusion studies using sheep nasal mucosa or synthetic membranes are employed. The TLC-densitometric method quantifies solubility in excipients like surfactants (e.g., Tween 80) and co-solvents (e.g., PEG 400). Data are analyzed via linear regression to optimize formulation stability .

Advanced Research Questions

Q. What computational approaches are used to model this compound’s interaction with GPCRs?

Thermodynamic integration (TI) and free-energy perturbation (FEP) methods calculate binding free energies to receptors like D2 and 5-HT7. These models incorporate protein flexibility and structural water molecules, correlating with experimental IC50 values (e.g., 1.68 nM for D2). Comparative studies with ziprasidone and olanzapine highlight differences in receptor selectivity profiles .

Q. How does deuterium labeling affect the metabolic stability and pharmacokinetics of this compound?

Deuterium substitution at specific positions slows CYP450-mediated metabolism, enhancing metabolic stability. HRMS-based untargeted metabolomics identifies deuterated metabolites (e.g., 5α/6α-hydroxy Lurasidone-d8) in urine, enabling quantification of isotopic effects on clearance rates .

Q. How can discrepancies in reported receptor affinity data (e.g., 5-HT1A partial agonism vs. inhibition) be resolved?

Contradictions arise from assay conditions (e.g., cell lines, radioligands). Standardize protocols using recombinant receptors (e.g., CHO-K1 cells expressing human 5-HT1A) and validate via functional assays (e.g., cAMP modulation). Cross-reference computational predictions with in vitro binding data to reconcile differences .

Q. What in vivo models are suitable for studying this compound’s efficacy in ADHD?

Spontaneously hypertensive rats (SHRSP) and marmoset object retrieval detour (ORD) tests evaluate attention and hyperactivity. Dose-dependent improvements in correct response rates (e.g., 10 mg/kg p.o.) and reduced arm entries in SHRSP validate translational relevance .

Q. How can HRMS be optimized for untargeted metabolite profiling of this compound?

Use high-resolution Orbitrap or Q-TOF platforms with HILIC chromatography for polar metabolites. Data-independent acquisition (DIA) modes enhance coverage of deuterated metabolites. Reference libraries (e.g., mzCloud) aid in annotating hydroxylated and glucuronidated derivatives .

Q. What clinical trial design considerations apply when translating preclinical findings for bipolar disorder?

Prioritize double-blind, placebo-controlled trials with validated endpoints (e.g., MADRS for depression). Monitor adverse events (e.g., akathisia, somnolence) and compare efficacy against benchmarks like quetiapine. Network meta-analyses can contextualize lurasidone’s weight-gain advantage over olanzapine .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.